molecular formula C15H16N4O3 B6579120 N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 1171067-02-9

N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2H-1,3-benzodioxole-5-carboxamide

Cat. No. B6579120
CAS RN: 1171067-02-9
M. Wt: 300.31 g/mol
InChI Key: GKUSXINLLJOBPP-UHFFFAOYSA-N
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Description

The compound is a derivative of 6-Methylpyridazin-3-amine . Pyridazin derivatives have been studied for their anti-tubercular activity .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .


Molecular Structure Analysis

The molecular structure of the related compound 6-Methylpyridazin-3-amine has been reported . It has a molecular formula of C5H7N3 and a molecular weight of 109.1292 .


Physical And Chemical Properties Analysis

The related compound 6-Methylpyridazin-3-amine has a molecular weight of 109.1292 . Its physicochemical properties suggest high GI absorption and it is not a substrate for P-glycoprotein . It is also not an inhibitor for several cytochrome P450 enzymes .

Scientific Research Applications

Future Directions

Future research could focus on synthesizing this compound and evaluating its potential biological activities, given the interest in pyridazin derivatives for their anti-tubercular activity .

properties

IUPAC Name

N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c1-10-2-5-14(19-18-10)16-6-7-17-15(20)11-3-4-12-13(8-11)22-9-21-12/h2-5,8H,6-7,9H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUSXINLLJOBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NCCNC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide

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